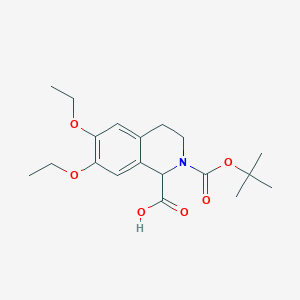

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tert-butyl carboxylate derivatives involves multiple steps, including esterification, Boc protection, and various coupling reactions. For example, the synthesis of tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate in biotin synthesis, is achieved through a six-step process starting from L-cystine with an overall yield of 41% (Liang et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives can be intricate, involving cyclic systems and stereocenters. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, showcasing its complex bicyclic structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl carboxylate derivatives highlight their reactivity and potential for further functionalization. The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, for example, demonstrates intramolecular cyclization and the use of the Fukuyama–Mitsunobu reaction for constructing diazepane rings, essential for the production of Rho–kinase inhibitors (Gomi et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds. While specific data for (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate might not be available, analogs such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been analyzed, revealing detailed crystallographic information and physical characteristics (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are integral for leveraging these compounds in synthesis. The versatile reactivity of related tert-butyl carboxylate derivatives, evidenced by their involvement in complex synthesis pathways, underscores their utility in organic chemistry and drug synthesis (Gomi et al., 2012).

Applications De Recherche Scientifique

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with potential applications in various scientific research fields. This compound, due to its unique chemical structure, has been explored for its utility in synthesizing bioactive molecules, serving as an intermediate in pharmaceutical development, and facilitating studies in material science and catalysis. The following paragraphs summarize the primary scientific research applications derived from the literature.

Role in Synthetic Chemistry and Drug Development

The compound has seen notable application in synthetic chemistry, particularly in the development of bioactive molecules and pharmaceuticals. Its structure is conducive to modifications that can lead to the synthesis of complex molecules with significant biological activity. For instance, research indicates that compounds containing tertiary butyl groups, similar to (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate, have shown high anticancer, antifungal, and other bioactivities, underscoring their potential in drug development (Dembitsky, 2006). Additionally, synthetic methodologies utilizing such compounds can lead to advancements in non-enzymatic kinetic resolution techniques, further contributing to the chiral synthesis of pharmaceuticals (Pellissier, 2011).

Safety And Hazards

Propriétés

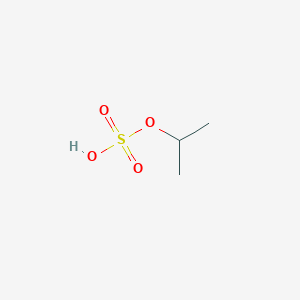

IUPAC Name |

tert-butyl (3R)-3-cyanopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650673 |

Source

|

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate | |

CAS RN |

1217791-74-6 |

Source

|

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)